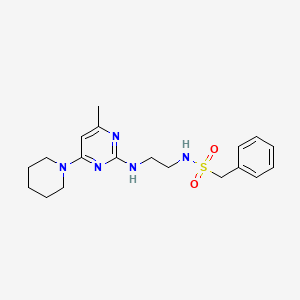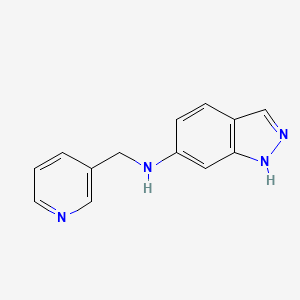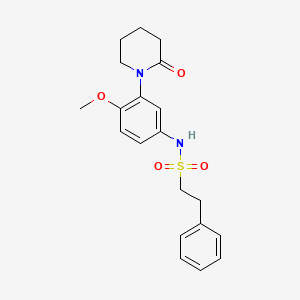![molecular formula C28H27ClN4O4 B2596047 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 1189667-12-6](/img/no-structure.png)
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a useful research compound. Its molecular formula is C28H27ClN4O4 and its molecular weight is 519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of bacterial and fungal strains. For instance, studies on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have shown that certain compounds exhibit good antimicrobial activity, comparable to standard drugs (Patel & Shaikh, 2011). This suggests their potential utility in the development of new antimicrobial agents.
Supramolecular Chemistry
The supramolecular features of chlorophenyl quinazolinone derivatives have been explored through experimental and computational studies. These compounds demonstrate a broad spectrum of halogen-mediated weak interactions in their crystal structures, stabilized by a combination of strong and weak hydrogen bonds (Mandal & Patel, 2018). This research contributes to our understanding of the molecular structures and interactions that can be leveraged in designing novel materials or pharmaceuticals.
Synthesis Methodologies
Efficient synthesis methods have been developed for quinazolinone derivatives, showcasing their versatility in chemical synthesis. For example, the synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines from aminopyridines demonstrates the chemical flexibility and potential for structural modification within this compound class (Katritzky et al., 2000). This is crucial for the development of new molecules with tailored properties for specific research applications.
Antitumor Activities
Some quinazolinone derivatives have been synthesized and tested for their in vitro antitumor activity. These studies aim to identify compounds with potential efficacy against various cancer cell lines, contributing to the search for new anticancer drugs (Forsch, Wright, & Rosowsky, 2002). The exploration of quinazolinone derivatives in this context highlights their potential in oncological research.
Molecular Docking Studies
Molecular docking studies of quinazolinone analogs have been performed to assess their binding affinities to specific protein targets, offering insights into their potential mechanisms of action at the molecular level. This research is foundational for drug discovery and development processes, providing a basis for further experimental investigations (Rajasekaran & Rao, 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylate to form the intermediate, which is then reacted with 4-(4-aminophenyl)-2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylate", "4-(4-aminophenyl)-2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid", "N-isopropylacetamide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate to form the intermediate 1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-yl}ethyl ethanoate.", "Step 2: Hydrolysis of the intermediate with a strong acid such as hydrochloric acid to remove the ethyl ester group and form the intermediate 1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-yl}acetic acid.", "Step 3: Coupling of the intermediate with 4-(4-aminophenyl)-2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
1189667-12-6 |
分子式 |
C28H27ClN4O4 |
分子量 |
519 |
IUPAC名 |
2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H27ClN4O4/c1-18(2)31-25(34)15-19-9-13-22(14-10-19)33-27(36)23-5-3-4-6-24(23)32(28(33)37)17-26(35)30-16-20-7-11-21(29)12-8-20/h3-14,18H,15-17H2,1-2H3,(H,30,35)(H,31,34) |
InChIキー |
ICTFPWIOEAMOSD-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide](/img/structure/B2595964.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide](/img/structure/B2595966.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2595969.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2595971.png)

![(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2595978.png)
![5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2595979.png)
![2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595980.png)

![N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2595983.png)

![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2595986.png)

